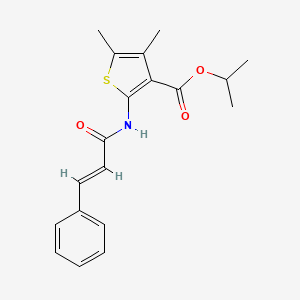
isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 as a fluorescent probe involves the reaction of the thiol group with the cinnamoyl moiety, which results in a change in the fluorescence intensity of the isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate. The mechanism of action as a photosensitizer involves the absorption of light by the isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, which leads to the production of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
Studies have shown that isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is non-toxic to cells at low concentrations and does not induce significant cell death. However, at higher concentrations, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 has been shown to induce cell death in cancer cells. Additionally, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 has been shown to be effective in detecting thiols in biological systems, which can provide valuable insights into various biochemical processes.
实验室实验的优点和局限性
One advantage of using isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 in lab experiments is its high sensitivity and selectivity for thiols. Additionally, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
未来方向
Future research on isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 could focus on optimizing its synthesis method to improve its solubility in aqueous solutions. Additionally, further studies could explore the potential use of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 as a photosensitizer in other types of cancer treatments. Finally, future research could investigate the potential use of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 in detecting other types of biomolecules in biological systems.
In conclusion, isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 is a synthetic isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate that has been studied for its potential use in various scientific research applications. Its mechanism of action involves the detection of thiols in biological systems and the production of reactive oxygen species in cancer cells. While it has advantages in sensitivity and selectivity, its limitations include its solubility in aqueous solutions. Future research could focus on optimizing its synthesis method and exploring its potential use in other types of cancer treatments and biomolecule detection.
合成方法
The synthesis of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 involves the reaction of isopropyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate with cinnamoyl chloride in the presence of a base. The resulting isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate is then purified through a series of chromatography steps to obtain the final product.
科学研究应用
Compound 1 has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Thiols play an important role in various biochemical processes, and the ability to detect them in vivo can provide valuable insights into these processes. Compound 1 has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
属性
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-12(2)23-19(22)17-13(3)14(4)24-18(17)20-16(21)11-10-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVGVWMBKWFQRV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 4,5-dimethyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5722368.png)


![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5722394.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5722400.png)


![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)

![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)